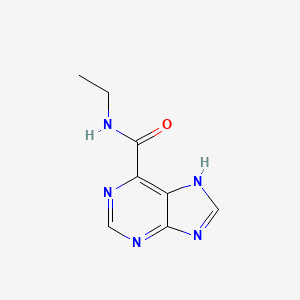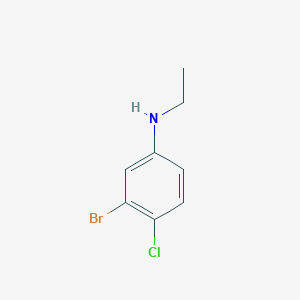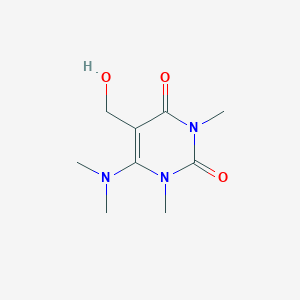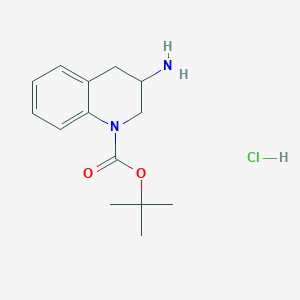
N-Ethyl-9H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-9H-purine-6-carboxamide is a chemical compound with the molecular formula C8H9N5O It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds Purines are significant in various biological processes, including the formation of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-9H-purine-6-carboxamide typically involves the alkylation of 9H-purine-6-carboxamide with ethyl halides under basic conditions. One common method includes the reaction of 9H-purine-6-carboxamide with ethyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-9H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, although specific conditions and reagents would depend on the desired product.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could produce various substituted purine derivatives.
Scientific Research Applications
N-Ethyl-9H-purine-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are effective.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-Ethyl-9H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, potentially inhibiting or modulating their activity. For example, purine derivatives are known to interact with adenosine receptors, which play a role in various physiological processes. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Amino-N-ethyl-9H-purine-9-carboxamide: This compound is structurally similar but contains an amino group at the 6-position.
9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purine: Another purine derivative with different substituents.
Uniqueness
N-Ethyl-9H-purine-6-carboxamide is unique due to its specific ethyl substitution at the 9-position, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9N5O |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
N-ethyl-7H-purine-6-carboxamide |
InChI |
InChI=1S/C8H9N5O/c1-2-9-8(14)6-5-7(12-3-10-5)13-4-11-6/h3-4H,2H2,1H3,(H,9,14)(H,10,11,12,13) |
InChI Key |
YZHDYAMKXYGLHB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine](/img/structure/B13258914.png)
![[3-(2-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13258923.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol](/img/structure/B13258928.png)
![[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13258929.png)

![tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13258939.png)





